Brovanexine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

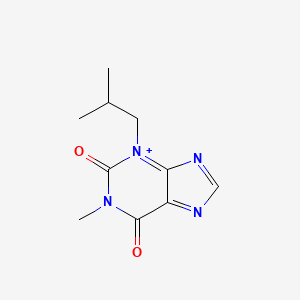

Brovanexine hydrochloride is a derivative of bromhexine, primarily used as an adjunct to antibacterials in the treatment of respiratory-tract infections. It is known for its mucolytic properties, which help in reducing the viscosity of respiratory tract fluids, thereby facilitating easier expulsion of mucus .

Preparation Methods

Synthetic Routes and Reaction Conditions

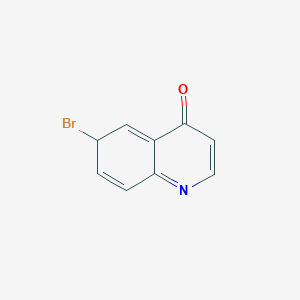

The synthesis of brovanexine hydrochloride involves several steps, starting with the reaction of 2-amino-3,5-dibromobenzyl alcohol with a chlorinating reagent at a specific temperature and time. This is followed by reduced pressure distillation to obtain the intermediate 2,4-dibromo-6-chloromethyl aniline. The final product is achieved through further reactions and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The intermediate compounds are carefully monitored, and the final product undergoes rigorous quality checks to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Brovanexine hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various brominated and chlorinated derivatives, which are further processed to obtain the final this compound compound .

Scientific Research Applications

Brovanexine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying mucolytic agents and their interactions.

Biology: Investigated for its effects on respiratory tract fluids and mucus viscosity.

Medicine: Primarily used in the treatment of respiratory conditions like chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. .

Mechanism of Action

The mechanism of action of brovanexine hydrochloride centers around its ability to break down and reduce the viscosity of mucus in the respiratory tract. This is achieved through its mucolytic properties, which involve disrupting the disulfide bonds in mucoproteins. By enhancing mucociliary clearance, this compound enables easier breathing and reduces the burden of respiratory infections. Additionally, it exhibits mild anti-inflammatory properties, further contributing to its therapeutic effectiveness .

Comparison with Similar Compounds

Similar Compounds

Bromhexine hydrochloride: A precursor to brovanexine hydrochloride, also used as a mucolytic agent.

Ambroxol hydrochloride: Another mucolytic agent with similar properties but different chemical structure.

Acetylcysteine: Known for its mucolytic and antioxidant properties.

Uniqueness of this compound

This compound stands out due to its enhanced mucolytic properties and its ability to significantly increase the output volume of respiratory tract fluid. It also shows a tendency to reduce the viscosity of sputum more effectively compared to its counterparts .

Properties

CAS No. |

54340-60-2 |

|---|---|

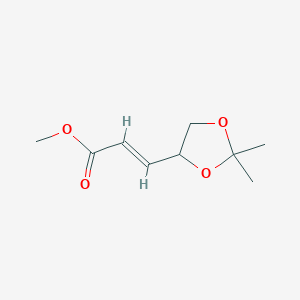

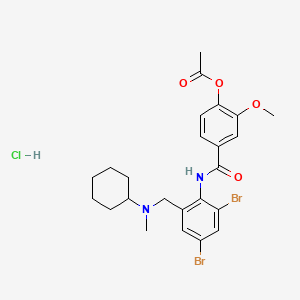

Molecular Formula |

C24H29Br2ClN2O4 |

Molecular Weight |

604.8 g/mol |

IUPAC Name |

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate;hydrochloride |

InChI |

InChI=1S/C24H28Br2N2O4.ClH/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19;/h9-13,19H,4-8,14H2,1-3H3,(H,27,30);1H |

InChI Key |

GOPILTWRTSSNPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC.Cl |

Related CAS |

54340-61-3 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)

![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)

![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)